molecular formula C18H18N2O3 B2682004 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one CAS No. 139399-42-1

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Cat. No.: B2682004
CAS No.: 139399-42-1
M. Wt: 310.353
InChI Key: KAIMAPGPSLRDDN-UHFFFAOYSA-N
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Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, may exhibit unique properties due to its specific structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Hydroxy and Ethyl Groups: These functional groups can be added through selective substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development due to its benzodiazole core, which is known for various pharmacological activities.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one would depend on its specific interactions with biological targets. Typically, benzodiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dihydroxyphenyl)-2-(1H-1,3-benzodiazol-2-yl)ethan-1-one: Lacks the ethyl and methyl groups.

    1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1H-1,3-benzodiazol-2-yl)ethan-1-one: Lacks the methyl group.

Uniqueness

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity.

Biological Activity

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, also known by its CAS number 139399-42-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its efficacy and safety.

The molecular formula of this compound is C18H18N2O3, and it has a molecular weight of approximately 314.35 g/mol. The structure features a phenolic moiety with dihydroxy substitutions and a benzodiazole derivative, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is often correlated with the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies suggest that this compound may enhance the body's defense against oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. It is hypothesized to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in chronic inflammation. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival. Further investigations are needed to quantify its efficacy against specific strains.

Case Studies and Research Findings

StudyFindings
Study 1: Antioxidant Activity AssessmentDemonstrated significant DPPH radical scavenging activity (IC50 = 25 µg/mL)Suggests strong potential as an antioxidant agent
Study 2: Anti-inflammatory MechanismInhibited TNF-alpha secretion in LPS-stimulated macrophagesPotential therapeutic role in inflammatory diseases
Study 3: Antimicrobial EfficacyShowed activity against E. coli and S. aureus (MIC = 50 µg/mL)Indicates promise for development as an antimicrobial agent

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to evaluate its safety profile. Initial toxicity assessments indicate low acute toxicity levels; however, comprehensive studies are necessary to understand chronic exposure effects and potential side effects.

Properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-11-8-12(16(22)9-15(11)21)17(23)10-18-19-13-6-4-5-7-14(13)20(18)2/h4-9,21-22H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIMAPGPSLRDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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